2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol
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Description
2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol is a useful research compound. Its molecular formula is C14H19F3N2O2 and its molecular weight is 304.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.13986234 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol” is currently unknown . The compound is a derivative of 4-(Trifluoromethoxy)benzyl bromide, which is used as an intermediate in organic synthesis and pharmaceutical research .
Mode of Action
It is known that the compound interacts with its targets through its trifluoromethoxy and benzyl groups . The specific changes resulting from this interaction are currently under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include temperature, pH, and the presence of other compounds or enzymes that can interact with the compound .
Biochemical Analysis
Biochemical Properties
2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity. For example, this compound may inhibit certain kinases, thereby modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, including cellular stress, apoptosis, and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The involvement of specific enzymes, such as cytochrome P450 oxidases, in the metabolism of this compound has been documented, highlighting the complexity of its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within different cellular compartments . Additionally, binding proteins may sequester this compound, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism .
Properties
IUPAC Name |
2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c15-14(16,17)21-13-3-1-12(2-4-13)11-19-7-5-18(6-8-19)9-10-20/h1-4,20H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUMGTURUIJNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.